N-(2,4-Dimethoxy-benzyl)-formamide
Description
N-(2,4-Dimethoxy-benzyl)-formamide is a substituted formamide derivative featuring a benzyl moiety with methoxy groups at the 2- and 4-positions. Formamide derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and for their bioactivity, such as antimicrobial or enzyme-inhibitory effects .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI Key |
FFHGXZMINVNKQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-(2,4-Dimethoxy-benzyl)-formamide with structurally related compounds, highlighting substituent variations and their implications:
Key Observations :
- Substituent Position and Polarity: The 2,4-dimethoxy substitution in the target compound increases electron-donating effects and steric bulk compared to monosubstituted analogs like N-(4-methoxybenzyl)-formamide. This may influence solubility, reactivity, and binding interactions in biological systems .
- Bioactivity Trends : Hydrophobic substituents (e.g., methyl groups in N-(2,4-dimethylphenyl)-formamide) correlate with antimicrobial activity, while polar groups (e.g., hydroxyl in N-(4-hydroxystyryl)-formamide) enhance specificity against Gram-positive pathogens .
Comparative Reactivity :
- Nitrogen-substituted formamides (e.g., N-(hydroperoxymethyl)formamide) exhibit unique reaction pathways, such as H-transfer or bond rearrangements, due to the electron-withdrawing nature of the formamide group .
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